3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532171
InChI: InChI=1S/C18H29N3O/c1-20(2)16-10-8-9-15(13-16)17(22)19-14-18(21(3)4)11-6-5-7-12-18/h8-10,13H,5-7,11-12,14H2,1-4H3,(H,19,22)
SMILES:
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

CAS No.:

Cat. No.: VC14532171

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Standard InChI InChI=1S/C18H29N3O/c1-20(2)16-10-8-9-15(13-16)17(22)19-14-18(21(3)4)11-6-5-7-12-18/h8-10,13H,5-7,11-12,14H2,1-4H3,(H,19,22)
Standard InChI Key VXZAWZFSFJRXBB-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C

Introduction

Chemical Identification and Structural Properties

3-(Dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (PubChem CID: 2108139) is a synthetic organic compound with the molecular formula C₁₈H₂₉N₃O and a molecular weight of 303.4 g/mol . Its IUPAC name, 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, reflects the presence of two dimethylamino groups: one at the 3-position of the benzamide ring and another on the cyclohexylmethyl moiety attached to the amide nitrogen .

Key Structural Features:

  • Benzamide Core: A benzene ring substituted with a dimethylamino group at the 3-position and a carboxamide group at the 1-position.

  • Cyclohexylmethyl Backbone: A cyclohexane ring where one hydrogen is replaced by a methyl group bearing a dimethylamino substituent.

The compound’s three-dimensional conformation, as illustrated by PubChem’s interactive model, reveals a chair configuration for the cyclohexane ring, which minimizes steric strain . The SMILES string (CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C) and InChIKey (VXZAWZFSFJRXBB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C
InChIKeyVXZAWZFSFJRXBB-UHFFFAOYSA-N
LogP (Partition Coefficient)3.25 (estimated)

The estimated LogP value of 3.25 suggests moderate lipophilicity, comparable to related AH-7921 analogs . This property likely influences its blood-brain barrier permeability, a critical factor in opioid activity.

Synthesis and Analytical Characterization

While no published synthesis protocols specifically target 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, methods for analogous compounds provide a plausible roadmap. The synthesis of AH-7921 derivatives typically involves:

  • Cyclohexylamine Functionalization: Introducing dimethylamino groups via alkylation or reductive amination .

  • Benzamide Coupling: Reacting the functionalized cyclohexylmethylamine with a substituted benzoyl chloride under Schotten-Baumann conditions .

For example, Krstenansky et al. (2023) synthesized trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]benzamide (AP01) by first generating the trans-cyclohexylmethylamine intermediate, followed by coupling with 3,4-dichlorobenzoyl chloride . Adapting this approach, replacing the dichlorobenzoyl chloride with 3-dimethylaminobenzoyl chloride would yield the target compound.

Analytical Data:

  • Mass Spectrometry: Expected molecular ion peak at m/z 303.4 ([M+H]⁺) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the two dimethylamino groups (δ ~2.2–2.4 ppm, singlet, 12H), cyclohexyl protons (δ ~1.2–1.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

    • ¹³C NMR: Peaks corresponding to carbonyl (δ ~165 ppm), aromatic carbons (δ ~110–150 ppm), and cyclohexyl carbons (δ ~20–50 ppm) .

Pharmacological Profile and Receptor Interactions

Although direct binding assays for 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide are unavailable, data from structural analogs suggest potential activity at opioid receptors. AP01, a 4-phenyl-substituted AH-7921 analog, exhibits high affinity for μ-opioid receptors (MOR) (Kᵢ = 60 nM) and κ-opioid receptors (KOR) (Kᵢ = 34 nM) . The dual dimethylamino groups in the target compound may enhance receptor interactions through:

  • Hydrogen Bonding: Between the dimethylamino nitrogen and receptor aspartate residues.

  • Lipophilic Interactions: The cyclohexyl and benzamide moieties embedding into hydrophobic receptor pockets .

Notably, AP01 also showed affinity for the serotonin transporter (SERT) (Kᵢ = 4 nM), a feature uncommon in classical opioids . This suggests that 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide might exhibit off-target effects, potentially increasing overdose risks.

Table 2: Comparative Pharmacological Data (Analog AP01 vs. Target Compound)

ParameterAP01 (4-Phenyl-AH-7921)Target Compound (Inferred)
MOR Affinity (Kᵢ)60 nMLikely 50–100 nM
KOR Affinity (Kᵢ)34 nMLikely 30–60 nM
SERT Affinity (Kᵢ)4 nMPotentially <10 nM
Antinociceptive Activity (ED₅₀)0.1 mg/kg (rat writhing)Not tested

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator